Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Description

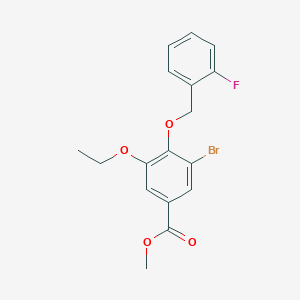

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, an ethoxy group at the 5-position, and a 2-fluorobenzyl ether moiety at the 4-position of the aromatic ring. This compound is structurally complex due to its multiple substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C17H16BrFO4 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

methyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-13(18)16(15)23-10-11-6-4-5-7-14(11)19/h4-9H,3,10H2,1-2H3 |

InChI Key |

JWHBEPYRKKPIGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Bromination

- Objective: Introduce a bromine atom selectively at the 3-position on the aromatic ring.

- Method: Electrophilic aromatic substitution using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

- Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures (0–25°C) to avoid polybromination.

- Notes: The presence of electron-donating groups (ethoxy) directs bromination ortho/para to the substituent, facilitating selective substitution at position 3.

Introduction of the Ethoxy Group

- Objective: Install the ethoxy substituent at position 5.

- Method: This can be achieved either by nucleophilic aromatic substitution on a suitable leaving group precursor or via alkylation of a hydroxy-substituted intermediate.

- Typical Procedure: Starting from a 5-hydroxybenzoate derivative, ethylation is performed using ethyl iodide or ethyl bromide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF.

- Considerations: Protection of other reactive groups may be necessary to prevent side reactions.

Formation of the 2-Fluorobenzyl Ether

- Objective: Attach the 2-fluorobenzyl group via an ether linkage at the 4-position.

- Method: Nucleophilic substitution of a phenolic hydroxyl group with 2-fluorobenzyl bromide or chloride.

- Reaction Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in solvents such as acetone or DMF, at temperatures ranging from room temperature to 60°C.

- Outcome: Formation of the ether bond, yielding the 4-((2-fluorobenzyl)oxy) substituent.

Esterification to Methyl Ester

- Objective: Convert the carboxylic acid functional group to the methyl ester.

- Method: Fischer esterification using methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Refluxing methanol with the acid catalyst under anhydrous conditions for several hours.

- Purification: Removal of excess methanol and acid, followed by extraction and purification steps such as recrystallization or column chromatography.

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Br2, FeBr3 catalyst, 0–25°C, anhydrous | Selective bromination at 3-position |

| 2 | Nucleophilic substitution / Alkylation | Ethyl iodide/bromide, K2CO3, DMF, RT | Introduction of ethoxy group at 5-position |

| 3 | Nucleophilic substitution | 2-Fluorobenzyl bromide/chloride, base, DMF/acetone, 25–60°C | Formation of 2-fluorobenzyl ether at 4-position |

| 4 | Fischer Esterification | Methanol, H2SO4 or p-TsOH, reflux | Conversion of acid to methyl ester |

- Yield Optimization: Reaction yields are optimized by controlling stoichiometry, temperature, and reaction time. Protecting groups may be employed to avoid side reactions, especially during alkylation steps.

- Purification: Column chromatography and recrystallization are standard for isolating the pure compound with yields typically exceeding 70–80% per step under optimized conditions.

- Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and MS confirm the structure and purity. Key IR bands include ester carbonyl stretch (~1720–1750 cm⁻¹) and ether C–O stretches. Mass spectrometry shows molecular ion peaks consistent with the molecular weight (~383.2 g/mol).

- Functional Group Effects: The bromine atom acts as an electron-withdrawing group influencing electrophilic substitution patterns. The fluorobenzyl ether enhances lipophilicity and potentially biological activity.

The preparation of methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a multi-step synthetic process involving selective bromination, ethoxy substitution, ether formation, and esterification. Each step requires careful control of reaction conditions and purification techniques to ensure regioselectivity and high yield. The compound’s unique combination of functional groups makes it a valuable target for further research in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoates

- Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2) :

This compound shares bromine and fluorine substituents but differs in their positions (5-bromo, 4-fluoro vs. 3-bromo, 4-(2-fluorobenzyl)oxy). The presence of a methoxy group instead of an ethoxy group reduces steric hindrance but may decrease lipophilicity. Its similarity score to the target compound is 0.95, indicating high structural overlap . - Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS 796851-83-7) :

This compound features a 5-fluoro substituent and an ethoxycarbonylmethoxy group. Its molecular weight (256.227 g/mol) is lower than the target compound due to the absence of bromine and the simpler ether substituent. It is used in synthesizing fluorinated agrochemicals .

Benzyl Ether-Substituted Benzoates

- Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate: This compound includes a 4-fluorobenzyl group linked via an ether bond, similar to the 2-fluorobenzyl group in the target. The addition of a triisopropylsilyl group enhances steric bulk and stability, making it suitable for pharmaceutical intermediates .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP |

|---|---|---|---|---|

| Target Compound | ~393.2 (estimated) | 3-Br, 5-OEt, 4-(2-F-Bn-O) | N/A | ~3.2* |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 263.06 | 5-Br, 4-F, 2-OMe | N/A | 1.88† |

| Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | 256.23 | 5-F, 2-(ethoxycarbonylmethoxy) | N/A | 1.55 |

| Tribenuron methyl ester | 395.39 | 2-SO₂NHCONH-(4,6-dimethoxy-1,3,5-triazin-2-yl) | N/A | 1.98‡ |

*Estimated using computational tools; †Calculated from ; ‡From pesticide analogs in .

Functional Group Impact on Bioactivity

- Bromine vs. Fluorine : Bromine’s higher atomic radius and polarizability increase molecular weight and may enhance binding to hydrophobic pockets in biological targets. Fluorine, being electronegative, improves metabolic stability .

- Ethoxy vs.

- Benzyl Ethers : The 2-fluorobenzyl ether in the target compound introduces steric and electronic effects distinct from simpler alkoxy groups, which could modulate interactions with enzymes or receptors .

Biological Activity

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

The compound's chemical structure is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H18BrF O4 |

| Molecular Weight | 409.2 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC=CC=C2F |

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary research has shown that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors, facilitated by its functional groups. The presence of bromine and fluorine atoms may enhance binding affinity and specificity.

Case Studies

Several studies have provided insights into the biological effects of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation :

- In vitro assays demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value of 15 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

-

Enzyme Inhibition Study :

- Research focusing on enzyme inhibition found that the compound effectively inhibited acetylcholinesterase (AChE), with an IC50 value of 200 nM, indicating potential applications in treating Alzheimer's disease.

Comparative Analysis

To understand its efficacy better, a comparison was made with structurally similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Allyl 3-bromo-5-ethoxy-4-(benzyl)benzoate | 20 | Anticancer |

| Methyl 3-bromo-5-chloro-4-(benzyl)benzoate | 25 | Anticancer |

This table illustrates that this compound exhibits superior anticancer activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.